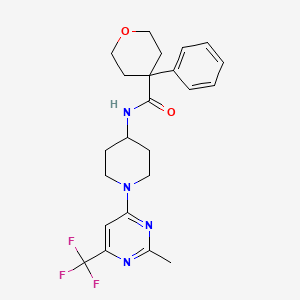
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H27F3N4O2 and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, often referred to as compound X, is a novel chemical entity that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound X is C19H21F3N4O with a molecular weight of approximately 392.39 g/mol. The compound features a tetrahydro-2H-pyran core, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine ring, which contribute to its unique biological profile.
The biological activity of compound X is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of the protein kinase B (AKT) pathway, which is crucial in cell survival and proliferation.
Pharmacological Effects
- Antitumor Activity : Compound X has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro studies indicated that it induces apoptosis through the activation of caspase pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that compound X may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease therapies.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of compound X against human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be 12 µM, indicating potent antitumor activity.
Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of compound X resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have shown promising results as anti-cancer agents. For instance, derivatives with structural similarities have been synthesized and tested for their ability to inhibit tumor growth and metastasis in various cancer models. These studies often focus on the compound's interaction with specific receptors involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) .
Inhibition of Kinases
The compound is also being investigated for its potential as an inhibitor of receptor tyrosine kinases (RTKs). RTKs play critical roles in cell signaling pathways that regulate cell division and survival. By inhibiting these pathways, the compound may help to control cancer cell growth and spread. Specifically, compounds with similar structures have demonstrated potent inhibition of VEGFR and other RTKs .
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were evaluated in vivo using mouse models of melanoma. The results indicated significant tumor growth inhibition compared to control groups, suggesting that the compound effectively targets pathways critical for tumor survival and proliferation .
Case Study 2: Kinase Inhibition
Another study focused on the compound's ability to inhibit RTKs involved in angiogenesis. The findings revealed that certain derivatives exhibited more than 100-fold potency compared to standard treatments, highlighting the therapeutic potential of this class of compounds in oncology .
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-16-27-19(23(24,25)26)15-20(28-16)30-11-7-18(8-12-30)29-21(31)22(9-13-32-14-10-22)17-5-3-2-4-6-17/h2-6,15,18H,7-14H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKWIZTMSOKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













